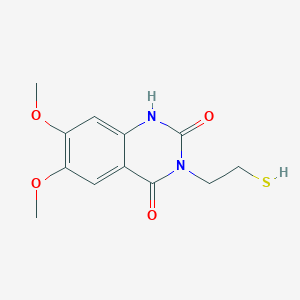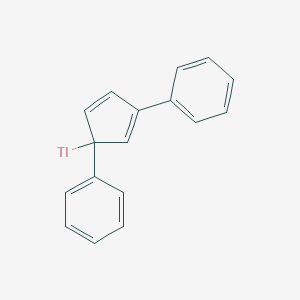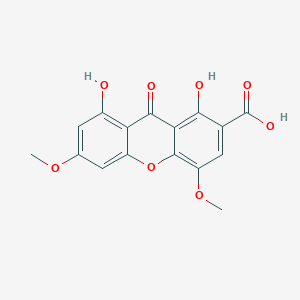![molecular formula C70H108N6 B14278870 N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} CAS No. 154427-04-0](/img/structure/B14278870.png)
N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and dipentylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through a series of reactions to form the final product. Common synthetic routes include:
Aromatic Nucleophilic Substitution: This involves the substitution of hydrogen atoms on the aromatic rings with dipentylamino groups.
Coupling Reactions: These reactions are used to link the aromatic rings through the phenylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} involves its interaction with molecular targets and pathways. The compound can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(diethylamino)phenyl]-N~4~,N~4~-diethylbenzene-1,4-diamine}
- N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dimethylamino)phenyl]-N~4~,N~4~-dimethylbenzene-1,4-diamine}
Uniqueness
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} is unique due to its specific dipentylamino groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
154427-04-0 |
|---|---|
Molekularformel |
C70H108N6 |
Molekulargewicht |
1033.6 g/mol |
IUPAC-Name |
4-N-[4-[4-(dipentylamino)-N-[4-(dipentylamino)phenyl]anilino]phenyl]-4-N-[4-(dipentylamino)phenyl]-1-N,1-N-dipentylbenzene-1,4-diamine |
InChI |
InChI=1S/C70H108N6/c1-9-17-25-53-71(54-26-18-10-2)61-33-41-65(42-34-61)75(66-43-35-62(36-44-66)72(55-27-19-11-3)56-28-20-12-4)69-49-51-70(52-50-69)76(67-45-37-63(38-46-67)73(57-29-21-13-5)58-30-22-14-6)68-47-39-64(40-48-68)74(59-31-23-15-7)60-32-24-16-8/h33-52H,9-32,53-60H2,1-8H3 |
InChI-Schlüssel |
DXYVCVNMAPECKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCCC)CCCCC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CCCCC)CCCCC)C5=CC=C(C=C5)N(CCCCC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)






![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
